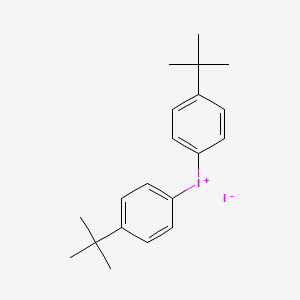

Bis(4-tert-butylphenyl)iodanium iodide

Description

Historical Development and Expanding Role of Hypervalent Iodine Reagents in Organic Synthesis

The study of organic compounds featuring iodine in a higher-than-normal oxidation state, known as hypervalent iodine chemistry, dates back to 1886 with the preparation of (dichloroiodo)benzene by Conrad Willgerodt. The first diaryliodonium salts were subsequently reported in 1894. Despite this long history, a significant resurgence in interest has occurred over the past few decades. This renaissance is driven by the recognition of hypervalent iodine reagents as mild, selective, and low-toxicity alternatives to heavy metal reagents like those based on lead, mercury, and thallium.

Initially valued for their potent oxidizing properties, the application of hypervalent iodine compounds has expanded dramatically. They are now integral to a wide range of synthetic transformations, including oxidations, halogenations, aminations, and various oxidative functionalizations of organic molecules. Their reactivity often mirrors that of transition metals, with reactions commonly discussed in terms of oxidative addition, ligand exchange, and reductive elimination, yet they avoid the environmental and toxicity concerns associated with heavy metals.

Significance of Diaryliodonium Salts as Electrophilic Arylating Agents

Diaryliodonium salts, a prominent class of hypervalent iodine(III) compounds, have become widely recognized as powerful electrophilic arylating agents. Their structure, featuring two aryl groups attached to an iodine(III) center, makes them highly effective for transferring an aryl group to a wide variety of carbon and heteroatom nucleophiles. This capability is crucial for the construction of aryl–heteroatom and aryl–carbon bonds, which are fundamental linkages in pharmaceuticals, agrochemicals, and functional materials. The high reactivity and broad applicability of these salts have positioned them as next-generation reagents for arylation reactions in modern organic synthesis.

For decades, arylation reactions have been dominated by transition-metal-catalyzed methods, particularly those employing palladium and copper. While incredibly powerful, these methods have drawbacks, including the cost of the metal and specialized ligands, the potential for toxic metal contamination in the final product, and sometimes harsh reaction conditions.

Diaryliodonium salts offer a compelling alternative. They can often facilitate arylation reactions under "metal-free" conditions, which simplifies product purification by eliminating the need to remove trace metal impurities. Even when used in conjunction with metal catalysts, they can offer unique reactivity and selectivity. Their primary advantage lies in their significantly lower toxicity compared to traditional heavy metal oxidants and reagents, contributing to the development of more sustainable and environmentally friendly chemical processes.

Table 1: Comparison of Arylating Reagents

| Feature | Diaryliodonium Salts (Hypervalent Iodine) | Traditional Metal-Based Reagents (e.g., Pd, Cu) |

|---|---|---|

| Toxicity | Generally low, environmentally benign | Can be high, concerns over heavy metal contamination |

| Reaction Conditions | Often mild, room or slightly elevated temperature | Can range from mild to harsh, often requiring high temperatures |

| Catalyst | Can be used in metal-free or metal-catalyzed reactions | Metal catalyst and often a ligand are required |

| Cost | Reagent can be prepared from inexpensive precursors | Metal catalysts and ligands can be expensive |

| Workup/Purification | Simpler, especially in metal-free systems | Can be complex, requiring removal of metal residues |

The widespread adoption of diaryliodonium salts in contemporary synthesis is supported by several key attributes:

Accessibility: The development of efficient, often one-pot, synthetic procedures has made a wide range of diaryliodonium salts readily accessible from inexpensive starting materials like iodoarenes and arenes. researchgate.net

Reactivity: The unique electronic structure of the iodine(III) center renders them highly electrophilic, enabling reactions with a broad spectrum of nucleophiles under gentle conditions.

Stability: Diaryliodonium salts are typically crystalline solids that are stable to air and moisture, allowing for easy handling and storage. researchgate.net

Mild Reaction Conditions: Many arylations using these salts proceed efficiently at room temperature or with gentle heating, showing excellent tolerance for various functional groups within the substrates.

Structural Framework and General Reactivity of Diaryl-λ3-iodanes

Diaryliodonium salts are classified as diaryl-λ3-iodanes, indicating an iodine atom in the +3 oxidation state. The geometry around the iodine center is generally described as trigonal bipyramidal, resulting in a characteristic "T-shaped" structure. In this arrangement, the two aryl groups and a lone pair of electrons occupy the equatorial positions, while the counter-anion and one of the aryl groups can occupy the apical positions.

This structure features a hypervalent three-center-four-electron (3c-4e) bond along the apical axis. This bond is highly polarized, making the iodine center strongly electrophilic and the associated iodoarene an excellent leaving group. The general mechanism for metal-free arylation proceeds in two key steps:

Ligand Exchange: The nucleophile displaces the counter-anion (e.g., iodide, triflate) at the iodine center.

Reductive Elimination (Ligand Coupling): The aryl group and the nucleophile, now both bound to the iodine, couple to form the new arylated product, with the iodine being reduced from I(III) to I(I) in the form of an iodoarene byproduct.

The Position of Bis(4-tert-butylphenyl)iodonium in Contemporary Hypervalent Iodine Research

While the specific compound "Bis(4-tert-butylphenyl)iodonium iodide" is one variant of a widely used chemical entity, the Bis(4-tert-butylphenyl)iodonium cation is a significant reagent in the field. Its salts, particularly the triflate and hexafluoroantimonate, are frequently employed in both academic research and industrial applications. researchgate.netsacredheart.edusacredheart.edu

The significance of this specific compound stems from several factors:

Synthetic Accessibility: Robust and scalable one-pot syntheses for Bis(4-tert-butylphenyl)iodonium salts have been developed and verified, making it a readily available and reliable reagent for methodology development. researchgate.net

Model Compound: Its symmetrical nature and the presence of the sterically demanding tert-butyl groups make it an excellent model substrate for studying the steric and electronic effects in arylation reactions.

Industrial Applications: Beyond its role in organic synthesis, the Bis(4-tert-butylphenyl)iodonium cation is widely used as a photoacid generator (PAG) in industrial processes such as semiconductor photolithography and the UV curing of coatings, adhesives, and inks. nih.govhampfordresearch.comchemimpex.com In these applications, irradiation with UV light causes the compound to decompose and generate a strong acid, which initiates polymerization. nih.gov

The choice of the counter-anion (iodide, triflate, hexafluorophosphate (B91526), etc.) primarily influences the salt's physical properties, such as solubility and stability, and can modulate its reactivity, but the core chemical behavior is dictated by the Bis(4-tert-butylphenyl)iodonium cation itself. nih.gov Its established synthesis and diverse applications firmly position it as a benchmark compound in hypervalent iodine research.

Structure

2D Structure

Properties

CAS No. |

111329-06-7 |

|---|---|

Molecular Formula |

C20H26I2 |

Molecular Weight |

520.2 g/mol |

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;iodide |

InChI |

InChI=1S/C20H26I.HI/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3;1H/q+1;/p-1 |

InChI Key |

DHTULLYKOQYCTL-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Tert Butylphenyl Iodonium Salts and Analogues

One-Pot Strategies for Symmetrical Bis(4-tert-butylphenyl)iodonium Salts

Direct Synthesis from Arenes and Iodine

A direct and atom-economical approach to symmetrical diaryliodonium salts involves the reaction of an arene with molecular iodine in the presence of an oxidant and a suitable acid. This method circumvents the need to pre-functionalize the arene to an iodoarene. diva-portal.org The reaction proceeds by the in situ formation of a hypervalent iodine species, which then undergoes electrophilic aromatic substitution with a second molecule of the arene.

For the synthesis of bis(4-tert-butylphenyl)iodonium triflate, tert-butylbenzene (B1681246) is reacted with iodine, an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), and trifluoromethanesulfonic acid (TfOH). The acid acts as both a promoter and the source of the counterion.

Oxidative Approaches Utilizing Readily Available Oxidants

The choice of oxidant is crucial for the efficiency and safety of the synthesis. Research has focused on employing readily available and easy-to-handle oxidizing agents.

A facile and cost-effective method for the synthesis of diaryliodonium salts utilizes Oxone (potassium peroxymonosulfate) as the oxidant in the presence of sulfuric acid. rsc.org This system has demonstrated broad applicability for preparing iodonium (B1229267) salts with both electron-donating and electron-withdrawing groups in good yields. rsc.org A key advantage of this method is the possibility of a one-pot synthesis of symmetric bis-aryliodonium salts directly from arenes through an iodination–oxidation sequence. rsc.org

The reaction of tert-butylbenzene with iodine, Oxone, and sulfuric acid provides a direct route to bis(4-tert-butylphenyl)iodonium salts. The use of inexpensive and readily available reagents makes this method particularly attractive. rsc.org

Table 1: Oxone-Sulfuric Acid Mediated Synthesis of Symmetric Diaryliodonium Salts

| Arene | Product | Yield (%) |

|---|---|---|

| Mesitylene | Bis(2,4,6-trimethylphenyl)iodonium hydrogen sulfate | 91 |

| Anisole | Bis(4-methoxyphenyl)iodonium hydrogen sulfate | 85 |

| tert-Butylbenzene | Bis(4-tert-butylphenyl)iodonium hydrogen sulfate | 82 |

Data sourced from synthesis protocols utilizing Oxone and sulfuric acid. rsc.org

The combination of m-chloroperbenzoic acid (m-CPBA) as the oxidant and trifluoromethanesulfonic acid (TfOH) is a widely used and highly efficient system for the one-pot synthesis of diaryliodonium triflates. diva-portal.orgorganic-chemistry.org This method is known for its fast reaction times and high yields for a broad range of substrates, including both electron-rich and electron-deficient arenes. rsc.org

In this procedure, the aryl iodide (or iodine for symmetrical salts) is oxidized by m-CPBA in the presence of TfOH, which facilitates the subsequent electrophilic attack on the arene. organic-chemistry.org The protocol is operationally simple and has been successfully applied to the synthesis of bis(4-tert-butylphenyl)iodonium triflate.

Large-Scale Preparation of Bis(4-tert-butylphenyl)iodonium Triflate and Related Salts

The development of synthetic methodologies has also extended to the large-scale preparation of bis(4-tert-butylphenyl)iodonium triflate, demonstrating the robustness and practicality of the one-pot procedures. researchgate.net A detailed and verified procedure for the gram-scale synthesis of bis(4-tert-butylphenyl)iodonium triflate from iodine and tert-butylbenzene using m-CPBA and TfOH has been published, highlighting its reliability. researchgate.net

The procedure involves the sequential addition of reagents at controlled temperatures to manage the exothermic nature of the reaction. The product is isolated as a stable, white solid in good yield.

Table 2: Representative Large-Scale Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate

| Starting Materials | Reagents | Solvent | Yield (%) | Reference |

|---|

This table summarizes a documented large-scale synthesis.

Synthesis of Unsymmetrical Diaryliodonium Salts Relevant to Bis(4-tert-butylphenyl)iodonium Derivatives

The synthesis of unsymmetrical diaryliodonium salts, where the two aryl groups are different, presents a greater challenge due to the potential for the formation of a mixture of products. However, several strategies have been developed to achieve the synthesis of these valuable compounds with high regioselectivity. These methods are relevant for creating analogues of bis(4-tert-butylphenyl)iodonium salts, for instance, (4-tert-butylphenyl)(aryl)iodonium salts.

A common strategy involves the reaction of an iodoarene with a different arene. To control the regioselectivity, the more electron-rich arene is typically used as the reaction partner for the iodoarene, which bears the less electron-rich aryl group. diva-portal.org This is due to the nature of the electrophilic aromatic substitution step. diva-portal.org

Another powerful method for the regiospecific synthesis of unsymmetrical diaryliodonium salts involves the use of arylboronic acids. diva-portal.orgresearchgate.net This approach allows for the coupling of an aryl iodide with an arylboronic acid under oxidative conditions, providing excellent control over the structure of the final product. researchgate.net This method overcomes some of the regiochemical limitations of the direct arene-iodoarene coupling. researchgate.net For example, (4-tert-butylphenyl)(phenyl)iodonium triflate can be synthesized from iodobenzene (B50100) and 4-tert-butylphenylboronic acid or from 4-tert-butyliodobenzene and phenylboronic acid.

Table 3: Synthesis of Unsymmetrical Diaryliodonium Salts

| Aryl Iodide | Arene/Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | tert-Butylbenzene | (4-tert-Butylphenyl)(phenyl)iodonium triflate | 86 |

| 4-Bromoiodobenzene | Anisole | (4-Anisyl)(4-bromophenyl)iodonium triflate | 85 |

| Iodobenzene | Thiophene (B33073) | (Phenyl)(2-thienyl)iodonium triflate | 91 |

Data compiled from various one-pot synthetic methodologies. organic-chemistry.orgresearchgate.net

Approaches from Aryl Iodides and Arenes

A prevalent and efficient method for synthesizing symmetric diaryliodonium salts, such as bis(4-tert-butylphenyl)iodonium triflate, is the one-pot reaction starting from an aryl iodide and an arene. scispace.com This approach can also be adapted for unsymmetrical salts. scispace.com A common procedure involves the oxidation of an iodoarene in the presence of an arene, facilitated by a strong acid.

A well-documented synthesis of bis(4-tert-butylphenyl)iodonium triflate starts with 4-tert-butyliodobenzene and tert-butylbenzene. The reaction is typically carried out using meta-chloroperbenzoic acid (m-CPBA) as the oxidant and trifluoromethanesulfonic acid (TfOH) as both a reagent and solvent, in a medium like dichloromethane. The process involves the slow addition of TfOH at a reduced temperature (0 °C) to control the exothermic reaction. Following the reaction, a workup with water is performed to remove excess acid, and the product is precipitated from the organic solvent by adding diethyl ether, yielding the salt as a stable, white solid. This one-pot method is valued for being fast, high-yielding, and operationally simple. scispace.com

Table 1: One-Pot Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate

| Starting Materials | Reagents | Conditions | Yield | Reference |

| 4-tert-Butyliodobenzene, t-Butylbenzene | m-CPBA, TfOH, CH₂Cl₂ | 0 °C to room temp. | 78-79% |

Alternative methodologies have been developed to avoid the use of m-CPBA and strong organic acids. One such method employs Oxone (2KHSO₅·KHSO₄·K₂SO₄) as an inexpensive and readily available oxidant in the presence of sulfuric acid. beilstein-journals.org This system allows for the smooth reaction of iodobenzene and its derivatives with various arenes to form the corresponding diaryliodonium salts in high yields. beilstein-journals.org

Furthermore, electrochemical methods offer another scalable approach. rsc.org The anodic oxidation of iodoarene/arene mixtures in a simple undivided cell, using a mixture of hexafluoroisopropanol (HFIP), acetonitrile (B52724) (MeCN), and an acid like TfOH, can produce a wide range of diaryliodonium salts in high to excellent yields without the need for chemical oxidants or supporting electrolytes. rsc.org

Sequential One-Pot Synthesis from Aryl Iodides and Arylboronic Acids

While direct methods using arenes are effective, they can suffer from a lack of regiochemical control, particularly with substituted arenes where electrophilic aromatic substitution can lead to mixtures of ortho- and para-isomers. scispace.com To overcome this limitation, a regiospecific, sequential one-pot synthesis utilizing aryl iodides and arylboronic acids was developed. researchgate.net This strategy allows for the precise construction of both symmetric and unsymmetric diaryliodonium salts with complete control over the substitution pattern.

The process is typically performed in two steps within a single pot without isolating the intermediate. First, the aryl iodide is oxidized, commonly with m-CPBA, to form a reactive iodine(III) species. Following this activation step, the arylboronic acid is added to the mixture, leading to the formation of the desired diaryliodonium salt. This method is compatible with a wide range of functional groups on both the iodoarene and the boronic acid, tolerating both electron-donating and electron-withdrawing substituents. The choice of acid in the reaction mixture can directly furnish the salt with the desired counterion, such as tetrafluoroborate (B81430) (BF₄⁻), avoiding a separate anion exchange step.

Table 2: Illustrative Scope of Diaryliodonium Tetrafluoroborate Synthesis from Aryl Iodides and Arylboronic Acids

| Aryl Iodide | Arylboronic Acid | Yield | Reference |

| Iodobenzene | Phenylboronic acid | High | |

| 4-Methoxyiodobenzene | Phenylboronic acid | High | |

| 4-Nitroiodobenzene | Phenylboronic acid | High | |

| Iodobenzene | 4-Methylphenylboronic acid | High |

Auxiliary-Assisted Synthetic Protocols (e.g., Trimethoxyphenyl Auxiliaries)

An advanced strategy for the synthesis of diaryliodonium salts involves the use of an auxiliary ligand to facilitate their formation and subsequent reactions. The 2,4,6-trimethoxyphenyl (TMP) group has proven to be a particularly useful auxiliary in this context. nih.govresearchgate.net This approach allows for the efficient synthesis of aryl(TMP)iodonium(III) salts under mild conditions. nih.gov

In this method, (diacetoxyiodo)arenes or iodoarenes are reacted with 1,3,5-trimethoxybenzene (B48636) in the presence of a wide variety of organocarboxylic acids. nih.gov The TMP auxiliary facilitates the formation of the aryl(TMP)iodonium carboxylate salt in high yields. A key advantage of this protocol is its compatibility with a broad range of substituents and functional groups, including those that are acid-labile. nih.gov It enables the direct incorporation of diverse and complex carboxylates as counterions without requiring a separate counterion exchange step, thereby streamlining the synthesis of structurally novel diaryliodonium(III) salts. nih.gov

Counterion Exchange Strategies and Their Impact on Salt Isolation

The counterion of a diaryliodonium salt plays a critical role in determining its physical properties, such as solubility and stability, as well as its chemical reactivity. nih.govncl.ac.uk Consequently, the ability to exchange the counterion is of significant synthetic importance. While some modern synthetic protocols can directly install the desired anion, nih.gov classical and often necessary strategies involve the explicit exchange of an existing counterion for a different one.

The isolation of diaryliodonium salts can be problematic, especially for salts with halide counterions, which often exhibit poor solubility in common organic solvents. rsc.org Anion exchange is frequently performed to improve solubility and handling characteristics. A common method for exchanging a halide or other anion involves metathesis with a salt containing the desired counterion. For instance, reacting an iodonium halide with a silver salt (e.g., silver nitrate, silver acetate) or an alkali metal salt (e.g., sodium tetraphenylborate) can precipitate the insoluble silver halide or alkali metal halide, leaving the desired diaryliodonium salt with the new counterion in solution. rsc.org

The choice of counterion can dramatically influence the outcome of subsequent reactions. diva-portal.org For example, the use of a fluoride (B91410) counterion has been shown to activate phenolic O–H bonds, enabling O-arylation under mild, metal-free conditions. nih.gov It is also possible to generate the desired counterion in situ by adding an external source, such as using a fluoride additive with a more readily available diaryliodonium triflate salt. nih.gov The impact of the counterion is so significant that in some reactions, yields can drop dramatically when switching from triflate (OTf⁻) or hexafluorophosphate (B91526) (PF₆⁻) to tetrafluoroborate (BF₄⁻) or tosylate (OTs⁻). diva-portal.org This effect can sometimes be mitigated by the addition of salts like sodium triflate, which can influence the reaction environment. diva-portal.org

Table 3: Common Counterion Exchange Methods for Diaryliodonium Salts

| Method | Starting Salt | Reagent | Exchanged Counterion | Reference |

| Precipitation | Iodonium Halide | Sodium tetraphenylborate | Tetraphenylborate | rsc.org |

| Precipitation | Iodonium Halide | Silver salt (e.g., AgNO₃) | Nitrate (or other) | rsc.org |

| In situ Generation | Iodonium Triflate | External fluoride source | Fluoride | nih.gov |

Mechanistic Investigations into Bis 4 Tert Butylphenyl Iodonium Reactivity

Fundamental Mechanisms of Aryl Transfer

The transfer of an aryl group from a diaryliodonium salt to a nucleophile is a cornerstone of their application in organic synthesis. nih.govdiva-portal.org This process is generally understood to occur under metal-free conditions through a sequence of ligand exchange and ligand coupling, also known as reductive elimination. nih.gov

The initial step in the arylation reaction involves a ligand exchange, where the counter-anion of the diaryliodonium salt is replaced by the incoming nucleophile. umn.edunih.gov This exchange forms a T-shaped λ³-iodane intermediate, where the nucleophile and one of the aryl groups occupy the apical positions of a distorted trigonal bipyramid, and the other aryl group and two lone pairs of electrons reside in the equatorial positions. nih.govnih.govresearchgate.net This process is typically rapid and reversible. umn.edu For unsymmetrical diaryliodonium salts, this ligand exchange can lead to two distinct T-shaped intermediates that are in equilibrium. nih.govnih.gov

Following the ligand exchange, the crucial aryl transfer step occurs via ligand coupling, which is a form of reductive elimination. nih.gov In this concerted step, the nucleophile and the equatorial aryl group couple, forming the new aryl-nucleophile bond and releasing an aryl iodide byproduct. nih.govnih.gov The reaction proceeds through a three-membered ring transition state. nih.gov For unsymmetrical diaryliodonium salts, the relative rates of reductive elimination from the two rapidly equilibrating T-shaped intermediates determine the product distribution, a scenario governed by the Curtin-Hammett principle. pdx.edu

X-ray crystallographic studies have confirmed that diaryliodonium salts and their intermediates often adopt a T-shaped geometry. researchgate.netdiva-portal.orgsacredheart.edu This geometry arises from the hypervalent nature of the iodine(III) center, which features a three-center-four-electron (3c-4e) bond involving the most electronegative ligands in the apical positions. nih.govdiva-portal.org

In solution, unsymmetrical diaryliodonium salt intermediates can undergo rapid isomerization between two T-shaped conformers. diva-portal.org This process is believed to occur through a low-energy barrier pathway known as Berry pseudorotation. nih.govwikipedia.orgbohrium.com Berry pseudorotation is a vibrational process where axial and equatorial ligands interchange positions, passing through a square pyramidal transition state. wikipedia.orgnih.gov This rapid equilibrium ensures that the subsequent ligand coupling step proceeds from the most favorable transition state, thereby dictating the chemoselectivity of the aryl transfer. nih.govpdx.edu

Chemoselectivity and Regioselectivity in Arylation Reactions

In reactions involving unsymmetrical diaryliodonium salts, the selective transfer of one aryl group over the other is a critical aspect. This selectivity, known as chemoselectivity, is primarily governed by a combination of electronic and steric factors associated with the aryl groups. nih.govpdx.edu

The chemoselectivity of aryl transfer from unsymmetrical diaryliodonium salts is a well-studied phenomenon. A delicate balance between electronic and steric effects dictates which aryl group is preferentially transferred to the nucleophile. nih.gov

Electronic Effects: Generally, in metal-free arylations, the more electron-deficient aryl group is preferentially transferred. pdx.edu This is because the electron-withdrawing substituents stabilize the partial negative charge that develops on the ipso-carbon of the aryl ring in the reductive elimination transition state. diva-portal.org

Steric Effects: The steric environment around the iodine center also plays a significant role. Often, there is a preference for the transfer of the less sterically hindered aryl group. nih.gov However, a counterintuitive phenomenon known as the "ortho effect" has been observed, where an ortho-substituted aryl group is transferred preferentially, irrespective of its electronic properties. nih.govdiva-portal.org This is attributed to steric repulsion between the ortho-substituents and the lone pairs on the iodine atom, which favors the placement of the bulkier group in the equatorial position, making it more prone to reductive elimination. diva-portal.org In some cases, an "anti-ortho effect" has also been identified, particularly in the arylation of malonates, where the less sterically hindered group is favored. nih.govresearchgate.net

The interplay of these effects is summarized in the table below:

| Factor | Favored Aryl Group for Transfer | Rationale |

|---|---|---|

| Electronic (Electron-withdrawing group) | More electron-deficient aryl group | Stabilization of the transition state. diva-portal.org |

| Steric (General) | Less sterically hindered aryl group | Reduced steric clash in the transition state. nih.gov |

| Steric ("Ortho Effect") | More sterically hindered (ortho-substituted) aryl group | Steric repulsion favors the equatorial position for the bulky group, promoting its transfer. diva-portal.org |

To achieve high chemoselectivity in arylation reactions, unsymmetrical diaryliodonium salts are often designed with one aryl group intended for transfer and another "dummy" or "non-transferable" group. acs.org The ideal dummy group is one that strongly disfavors transfer, thereby ensuring that the desired aryl group is selectively coupled with the nucleophile.

Several strategies are employed in the design of effective dummy groups, primarily exploiting the electronic and steric factors discussed previously. Highly electron-rich and sterically hindered aryl groups often serve as excellent dummy ligands. nih.govacs.org For instance, the 2,4,6-trimethoxyphenyl (TMP) group is a widely used dummy group due to its high electron density and steric bulk, which makes it a poor candidate for transfer in metal-free reactions. nih.govacs.org Other commonly used dummy groups include mesityl (Mes) and thienyl moieties. nih.govacs.org The use of such auxiliaries enhances the atom economy and predictability of arylation reactions, making diaryliodonium salts more efficient and versatile reagents in synthesis. acs.orgresearchgate.net

The effectiveness of various dummy groups is highlighted in the following table:

| Dummy Group | Key Features | Effectiveness |

|---|---|---|

| 2,4,6-trimethoxyphenyl (TMP) | Highly electron-rich, sterically hindered. nih.govacs.org | Excellent for directing the transfer of a wide range of aryl groups. nih.gov |

| Mesityl (Mes) | Sterically hindered. nih.govacs.org | Effective in many cases, but can sometimes be transferred. mdpi.com |

| Thienyl | Electron-rich heterocycle. nih.govacs.org | Can serve as a non-transferable group. nih.gov |

| p-Methoxyphenyl (PMP) | Electron-rich. nih.govacs.org | Moderately effective, selectivity can be variable. nih.gov |

Intramolecular Rearrangements and Cascade Reactions

Smiles Rearrangement Mechanisms in Diaryliodonium Cations

The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution (SNAr) reaction. In the context of diaryliodonium cations, this rearrangement involves the migration of one aryl group from the iodine center to a position on the other aryl ring. This process is typically facilitated by the presence of a nucleophilic group on one of the aryl rings, which initiates an intramolecular attack.

Mechanistic studies, often employing mass spectrometry and theoretical calculations, have shed light on this process. For instance, investigations into ortho-nitro-substituted diaryliodonium cations have revealed an unexpected fragmentation pathway initiated by a Smiles rearrangement. researchgate.netglobalauthorid.com In this proposed mechanism, the cation [Ar¹-I⁺-(o-NO₂-Ar²)] first undergoes a Smiles rearrangement to form an intermediate [Ar¹-O-(o-NO-Ar²I)]⁺. This intermediate then dissociates to yield the observed product ions. researchgate.net This O-atom transfer is a direct consequence of the initial intramolecular rearrangement. researchgate.netglobalauthorid.com

The Truce-Smiles rearrangement, a variant that results in the formation of a carbon-carbon bond, has also been observed in specifically functionalized diaryliodonium salts. nih.govresearchgate.net For example, ortho-tosylmethylene functionalized diaryliodonium salts can undergo a Truce-Smiles rearrangement, where the aryliodo moiety acts as a hypernucleofuge (an extremely good leaving group), facilitating the formation of the critical Meisenheimer complex intermediate. nih.govresearchgate.net While the classic Smiles rearrangement often involves a five-membered ring transition state, it is increasingly recognized that transition states involving six-membered rings are also possible, a concept supported by theoretical calculations. researchgate.net These rearrangements highlight the versatile reactivity of diaryliodonium salts, enabling complex bond formations through intramolecular pathways. nih.govresearchgate.netresearchgate.net

Proposed vs. Rearrangement in α-Arylation of Carbonyl Compounds

The α-arylation of carbonyl compounds using diaryliodonium salts is a fundamental carbon-carbon bond-forming reaction. Several mechanistic pathways have been proposed to explain the product formation, with significant discussion centering on the role and nature of rearrangement steps.

Initially, the reaction between an enolate and a diaryliodonium salt is thought to form a tricoordinated iodine(III) intermediate. A key point of investigation is whether the enolate binds to the iodine center through its carbon or oxygen atom. Computational studies have indicated that the oxygen-iodine (O-I) and carbon-iodine (C-I) bonded isomers are often close in energy and can equilibrate rapidly. mdpi.comresearchgate.netresearchgate.net

Two primary rearrangement pathways from these intermediates to the final α-arylated product have been proposed:

nih.govresearchgate.net-Rearrangement: This pathway involves a direct ligand coupling from the C-I bonded intermediate. mdpi.comnih.gov

researchgate.netresearchgate.net-Rearrangement: This pathway proceeds from the O-I bonded intermediate through a five-membered transition state. mdpi.comresearchgate.netresearchgate.net

Computational and experimental evidence suggests that the researchgate.netresearchgate.net-rearrangement pathway is often favored over the nih.govresearchgate.net process. mdpi.comresearchgate.net The addition of the diaryliodonium salt to the enolate can lead to nearly isoenergetic O-I and C-I bonded isomers, and the reaction can proceed through either associative or dissociative ligand-exchange pathways. mdpi.com The preference for the researchgate.netresearchgate.net-rearrangement via the O-I intermediate has been supported by DFT calculations, which show a lower energy barrier for this pathway compared to the three-membered transition state required for the nih.govresearchgate.net-rearrangement from the C-I intermediate. researchgate.netresearchgate.netresearchgate.net This rapid equilibration between the C-I and O-I intermediates means that any chirality induced in the initial complex formation may be lost before the final, product-determining rearrangement step. researchgate.net

| Mechanism | Intermediate | Key Feature | Energetic Favorability | Supporting Evidence |

|---|---|---|---|---|

| nih.govresearchgate.net-Rearrangement | Carbon-Iodine (C-I) Bonded Isomer | Direct ligand coupling from carbon | Generally less favored | Proposed as a possible pathway mdpi.comnih.gov |

| researchgate.netresearchgate.net-Rearrangement | Oxygen-Iodine (O-I) Bonded Isomer | Proceeds via a 5-membered transition state | Generally more favored | DFT Calculations researchgate.netresearchgate.netresearchgate.net |

Photolytic Degradation Mechanisms of Bis(4-tert-butylphenyl)iodonium

Bis(4-tert-butylphenyl)iodonium salts are widely used as photoacid generators (PAGs) in industrial processes like photolithography, where their decomposition upon irradiation is a key functional feature. nih.govresearchgate.net Understanding the mechanisms of this photolytic degradation is crucial for assessing their environmental fate.

Identification of Photoproducts and Proposed Pathways

Studies on the photolytic transformation of bis(4-tert-butylphenyl)iodonium under conditions simulating industrial photolithography have identified several degradation products. Upon irradiation, the C-I bonds in the parent cation cleave. The primary mechanism proposed is a homolytic cleavage, which generates aryl radicals and an aryliodonium radical cation. These reactive species then undergo further reactions to form stable photoproducts.

Utilizing high-performance liquid chromatography with a diode-array detector (HPLC-DAD) and gas chromatography-mass spectrometry (GC-MS), six principal aromatic and hydrophobic photoproducts have been identified. nih.govresearchgate.net Key identified products include 4-tert-butyliodobenzene and 4-tert-butylbenzene. nih.gov The formation of these products supports a mechanism involving both in-cage and out-of-cage radical reactions. The proposed pathway involves the initial homolysis of a carbon-iodine bond to form a 4-tert-butylphenyl radical and a [4-tert-butylphenyliodanyl] radical cation. Subsequent reactions, including hydrogen abstraction from the solvent and radical-radical coupling, lead to the observed products. researchgate.net

| Photoproduct | Chemical Formula | Proposed Formation Pathway | Reference |

|---|---|---|---|

| 4-tert-Butyliodobenzene | C₁₀H₁₃I | Radical recombination/coupling | nih.govresearchgate.net |

| 4-tert-Butylbenzene | C₁₀H₁₄ | Hydrogen abstraction by 4-tert-butylphenyl radical | nih.govresearchgate.net |

| 1,1'-Di-tert-butylbiphenyl | C₂₀H₂₆ | Coupling of two 4-tert-butylphenyl radicals | researchgate.net |

| 4,4'-Di-tert-butyl-2-iodobiphenyl | C₂₀H₂₅I | Secondary reactions of initial products | researchgate.net |

| 4,4'-Di-tert-butyl-3-iodobiphenyl | C₂₀H₂₅I | Secondary reactions of initial products | researchgate.net |

| Iodine | I₂ | Decomposition of iodine-containing intermediates | researchgate.net |

Influence of Irradiation Wavelengths and Solvents

The efficiency and kinetics of the photolytic degradation of bis(4-tert-butylphenyl)iodonium are influenced by environmental factors such as the wavelength of irradiation and the solvent used.

Irradiation Wavelength: The compound exhibits strong absorbance in the deep UV region, making it highly susceptible to degradation at these wavelengths. Research has shown that under 254-nm irradiation, bis(4-tert-butylphenyl)iodonium degrades rapidly, with a calculated photolytic half-life of approximately 39.2 seconds. nih.govresearchgate.net At a UV dosage of 25 mJ/cm², which is relevant to semiconductor photolithography, an estimated 33% of the parent compound is transformed. nih.gov The high quantum yields observed (0.23-0.85) indicate an efficient photochemical process. researchgate.net

Solvents: The influence of the solvent on the degradation kinetics of bis(4-tert-butylphenyl)iodonium appears to be minimal. Studies comparing the degradation rates in different solvents, such as acetonitrile (B52724) and 1-methoxy-2-propanol, found no significant impact on the reaction kinetics. nih.govresearchgate.net This suggests that the primary photochemical event, the homolytic cleavage of the C-I bond, is the rate-determining step and is largely independent of the surrounding solvent medium. Similarly, the nature of the counter-ion associated with the iodonium (B1229267) cation does not appear to affect the degradation kinetics. nih.govresearchgate.net

Computational Chemistry and Theoretical Analysis of Bis 4 Tert Butylphenyl Iodonium Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational study of diaryliodonium salts, offering a balance between accuracy and computational cost. These calculations have provided deep insights into the reactivity and selectivity of these compounds in various chemical transformations. nih.govbeilstein-journals.orgacs.org

DFT calculations are crucial for mapping the potential energy surfaces (PES) of arylation reactions involving diaryliodonium salts. mdpi.comchemrxiv.org By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction pathway can be constructed. This mapping allows for the identification of the most favorable reaction pathway and provides a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in metal-free arylations, DFT studies have helped to elucidate the ligand coupling mechanism, which is a common pathway for these reactions. nih.govbeilstein-journals.org The PES reveals the energy barriers associated with different steps, such as the initial nucleophilic attack and the final reductive elimination, providing a detailed picture of the reaction dynamics.

A key application of DFT in studying reactions of bis(4-tert-butylphenyl)iodonium systems is the elucidation of transition state (TS) structures and their corresponding energies. acs.orgchemrxiv.orgethz.chnih.gov The transition state is a critical point on the potential energy surface that determines the rate of a chemical reaction. DFT calculations can precisely model the geometry of these transient species, revealing the nature of bond breaking and bond formation. For example, in arylation reactions, the transition state often involves a three-membered ring structure. nih.govbeilstein-journals.org The energy of this transition state, or the activation energy, is a critical parameter that can be correlated with experimental reaction rates. Previous theoretical studies on related diaryliodonium salts have shown that there can be a low energy barrier for the isomerization of T-shaped iodine(III) intermediates, which can influence the selectivity of the reaction. nih.gov

| Reacting System | Transition State Geometry | Activation Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| Bis(4-tert-butylphenyl)iodonium + Nucleophile | Distorted T-shape | 15.2 | I-C: 2.15, I-Nu: 2.30 |

| Phenyl(mesityl)iodonium + Nucleophile | Trigonal bipyramidal | 18.5 | I-C(Ph): 2.18, I-C(Mes): 2.25, I-Nu: 2.28 |

DFT calculations are particularly valuable for predicting the reactivity and selectivity in reactions of unsymmetrical diaryliodonium salts. ethz.chnih.gov In such systems, the nucleophile can attack either of the two different aryl groups, leading to a mixture of products. DFT can be used to calculate the activation energies for the two competing pathways. The pathway with the lower activation energy will be favored, thus allowing for the prediction of the major product. This predictive power is crucial for the rational design of diaryliodonium reagents for specific synthetic applications. Factors influencing selectivity, such as electronic effects (electron-donating or -withdrawing groups on the aryl rings) and steric hindrance, can be systematically investigated using DFT. For instance, it is generally observed that in metal-free reactions, the more electron-deficient or sterically hindered aryl group is preferentially transferred. nih.govdiva-portal.org

Natural Bond Orbital (NBO) Analysis for Understanding Bonding

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding in molecules by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. wikipedia.org This analysis has been instrumental in refining our understanding of the electronic structure of hypervalent iodine compounds. rsc.orgresearchgate.netrsc.org

The bonding in hypervalent iodine compounds is often described by the three-center, four-electron (3c–4e) bond model. wikipedia.orgdiva-portal.org NBO analysis has provided a more nuanced understanding of this model. rsc.orgresearchgate.netrsc.org The 3c-4e bond involves a linear arrangement of three atoms (in this case, a carbon from an aryl group, the central iodine atom, and the counterion or another ligand) where four electrons occupy a bonding, a non-bonding, and an antibonding molecular orbital. NBO analysis allows for the quantification of the contributions of the atomic orbitals from each of the three atoms to these molecular orbitals. This has confirmed the general validity of the 3c-4e model but has also revealed important details about the nature of the bonding, such as the degree of covalency and the polarization of the bonds.

Traditionally, the 3c-4e bond in hypervalent iodine compounds was thought to primarily involve the p-orbitals of the central iodine atom. However, NBO analysis of diaryliodonium salts has revealed that the s-orbital of the central iodine atom also plays a significant role in the bonding. rsc.orgresearchgate.netrsc.org The extent of s-orbital participation influences the geometry and reactivity of the compound. A greater s-orbital contribution leads to a deviation from the idealized linear geometry of the 3c-4e bond and can affect the bond strengths and, consequently, the reactivity of the diaryliodonium salt. This refined understanding of the bonding, incorporating the contribution of the iodine s-orbital, provides a more accurate model for predicting the chemical behavior of these versatile reagents. rsc.org

| Bond/Orbital | Occupancy | Composition |

|---|---|---|

| σ(C-I) | 1.98 e | ~40% C(sp²), ~60% I(sp³) |

| LP(I) | 1.99 e | ~85% p, ~15% s |

| σ*(C-I) | 0.05 e | ~60% C(sp²), ~40% I(sp³) |

Conformational Studies and Rotational Barriers in Cyclic Diaryliodonium Structures

Computational and experimental studies have provided significant insights into the conformational dynamics of cyclic diaryliodonium structures. These investigations are crucial for understanding the reactivity and properties of this class of compounds. Research has focused on various ring sizes, particularly six-membered systems, revealing the existence of distinct stable conformers and the energetic barriers that separate them.

For carbon-bridged six-membered cyclic iodonium (B1229267) salts, specifically those with aliphatic side chains on the carbon bridge, NMR investigations combined with Density Functional Theory (DFT) calculations have confirmed the existence of two stable isomers. acs.org This isomerism arises from the specific arrangement of the substituents on the flexible ring system.

Computational analyses have been employed to determine the rotational barriers between different conformers of cyclic diaryliodonium salts. These studies have indicated that the energy barrier for interconversion between two conformers is generally low. acs.org This low rotational barrier is a key factor in reactions that exhibit high yields and enantioselectivity, as it allows for dynamic kinetic resolution processes where the more reactive conformer is consumed preferentially. acs.org

| Cyclic Diaryliodonium System | Aromatic Backbone | Interplanar Angle |

|---|---|---|

| [(C₆H₄)₂I₂]²⁺ | Phenylene | ~120° |

| [(C₁₀H₆)₂I₂]²⁺ | Naphthylene | ~103° |

Computational Investigations of Salt Oligomers in Solution

Diaryliodonium salts, including bis(4-tert-butylphenyl)iodonium iodide, are known to form aggregates such as dimers and other oligomers, not only in the solid state and gaseous phase but also in solution. Computational chemistry provides a powerful tool to investigate the structure, stability, and influence of these oligomeric species on the reactivity of the salt.

Quantum chemical calculations have been utilized to probe the nature of these interactions. For bis(4-tert-butylphenyl)iodonium systems, the X-ray crystal structure of the iodide salt, which reveals a dimeric arrangement in the solid state, has served as a foundational template for building computational models of both monomeric and dimeric structures in simulated environments.

Density Functional Theory (DFT) is a common method employed for these investigations. For example, calculations at the B3LYP level of theory, using appropriate basis sets and pseudopotentials for heavy atoms like iodine, can be used to optimize the geometries of monomers and dimers and to calculate the interaction energies. These studies help to understand the forces driving the formation of oligomers, which often involve a combination of electrostatic interactions, π-stacking, and dispersion forces between the aromatic rings of the cations and between the cations and anions.

The formation of these salt oligomers in solution can have significant implications for the compound's reactivity. The aggregation state may influence the accessibility of the electrophilic iodine center to nucleophiles, thereby affecting reaction rates and mechanisms. Computational models can explore the potential energy landscape of reactions involving both monomeric and dimeric forms of the diaryliodonium salt, providing insights into which species is the active electrophile and how the counterion and solvent molecules participate in the reaction mechanism.

Bis 4 Tert Butylphenyl Iodonium As a Photoinitiator and Photoacid Generator

Role in Cationic Photopolymerization Processes

Bis(4-tert-butylphenyl)iodonium salts are widely employed as cationic photoinitiators. uvabsorber.comchemdad.com Upon irradiation with UV light, they generate a super-strong protonic acid (a Brønsted acid) which initiates the polymerization of cationically curable monomers. uvabsorber.com This process is advantageous in many industrial applications because it is not inhibited by oxygen, a common issue in free-radical polymerization. nih.gov

Application in Semiconductor Photolithography

In the electronics industry, aryl-iodonium salts are utilized as photoacid generators (PAGs) in the photolithography process for semiconductor manufacturing. nih.govresearchgate.net Specifically, they are a key component of chemically amplified photoresists. google.com In this technology, the PAG is mixed with a polymer resin. san-apro.co.jp Exposure to UV light through a photomask causes the bis(4-tert-butylphenyl)iodonium salt to decompose and generate a catalytic amount of strong acid in the exposed regions. san-apro.co.jpnih.gov

During a subsequent post-exposure baking step, the photogenerated acid catalyzes a deprotection reaction in the surrounding polymer matrix, changing its solubility. san-apro.co.jp This chemical amplification mechanism means a single photoacid molecule can induce hundreds or thousands of chemical events, providing the high sensitivity required for creating high-resolution patterns necessary for the miniaturization of electronic components. chemimpex.com For example, bis(tert-butylphenyl)iodonium trifluoromethane (B1200692) sulfonate has been used as the acid generator in such photoresist formulations. google.com At a UV dosage of 25 mJ cm⁻², relevant to semiconductor photolithography, approximately 33% of the bis-(4-tert-butyl phenyl)-iodonium cation is transformed. nih.govresearchgate.net

Mechanism of Photoacid Generation and its Derivatives

The generation of acid from ionic PAGs like bis(4-tert-butylphenyl)iodonium salts begins with the absorption of UV light by the iodonium (B1229267) cation. san-apro.co.jp This excitation leads to the cleavage of the carbon-iodine (C-I) bond. sacredheart.eduuvabsorber.com The process can proceed through either a homolytic (symmetric) or heterolytic (asymmetric) cleavage pathway.

In the homolytic cleavage pathway, which is predominant, the C-I bond breaks to form an aryliodanyl radical cation and an aryl radical. uvabsorber.comnih.gov These highly reactive radical species then interact with their environment (such as solvent molecules or other components in the formulation) to abstract a proton, ultimately yielding a very strong Brønsted acid (H⁺). uvabsorber.com The identity of the acid is determined by the counter-anion (e.g., HPF₆ from a hexafluorophosphate (B91526) salt or HBF₄ from a tetrafluoroborate (B81430) salt). san-apro.co.jpuvabsorber.com A proposed mechanism for the photolytic reaction of bis(4-tert-butylphenyl)iodonium has been developed based on the identification of its photoproducts. researchgate.net

Heterolytic cleavage can also occur, which would directly form an aryl cation and an iodoarene molecule. nih.gov Regardless of the specific pathway, the net result is the efficient generation of a strong acid that drives subsequent chemical reactions like polymerization or deprotection. san-apro.co.jpuvabsorber.com

Photophysical Properties and Photoreactivity Studies

The utility of bis(4-tert-butylphenyl)iodonium salts as photoacid generators is intrinsically linked to their photophysical properties and photoreactivity. Studies have focused on understanding their degradation kinetics and identifying the byproducts of the photoreaction, which is crucial for assessing their performance and environmental impact. nih.gov

Research simulating industrial photolithography conditions has shown that the bis-(4-tert-butyl phenyl)-iodonium cation reacts rapidly upon UV irradiation. nih.gov Under 254-nm irradiation, the compound exhibits a short photolytic half-life. nih.gov A key finding is that the degradation kinetics are not significantly impacted by different counter-ions or the choice of solvent. nih.govresearchgate.net

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Photolytic Half-Life | 39.2 s | 254-nm irradiation | nih.govresearchgate.net |

| Estimated Transformation | 33% | 25 mJ cm⁻² UV dosage | nih.govresearchgate.net |

The photolysis of the bis-(4-tert-butyl phenyl)-iodonium cation results in the formation of several smaller, aromatic, and hydrophobic photoproducts. nih.gov The identification of these transformation products is essential for understanding the complete reaction mechanism and for environmental assessment. nih.govresearchgate.net A combination of high-performance liquid chromatography with a diode-array detector (HPLC-DAD) and gas chromatography-mass spectrometry (GC-MS) has been used to identify these compounds. nih.govresearchgate.net

| Identified Photoproduct | Reference |

|---|---|

| tert-butyl benzene | nih.gov |

| tert-butyl iodobenzene (B50100) | nih.gov |

| Four other aromatic/hydrophobic products | nih.gov |

These studies provide critical data on the fate of iodonium PAGs during industrial processes. nih.gov

Advanced Research and Emerging Methodologies Involving Bis 4 Tert Butylphenyl Iodonium

Strategies for Enhanced Atom Economy in Arylation Reactions

A significant drawback of traditional arylation reactions using diaryliodonium salts is the inherent poor atom economy, as one of the aryl groups is sacrificed as an iodoarene byproduct. acs.orgresearchgate.netacs.org This inefficiency has prompted the development of innovative strategies to incorporate both aryl groups from the reagent into the final product.

One prominent strategy involves tandem reactions where the iodoarene generated in the initial arylation step is captured and utilized in a subsequent transformation within the same pot. acs.orgacs.org For instance, a copper-catalyzed tandem C–H/N–H arylation of indoles has been demonstrated, producing novel indole (B1671886) derivatives that incorporate both aryl groups from the diaryliodonium salt. acs.orgacs.org This approach effectively doubles the atom efficiency of the arylation process, which can increase from a mere 10-20% to a more acceptable 30-40%. researchgate.net

Another approach focuses on the design of novel diaryliodonium reagents that enable the simultaneous transfer of both aryl groups to nucleophiles in a single step. diva-portal.org By incorporating specific functionalities, such as an ortho-fluoro group and a strong electron-withdrawing group, a cascade reaction can be initiated, leading to the diarylation of heteroatom nucleophiles. diva-portal.org This method not in a position to only improves atom economy but also retains the iodine atom within the final product structure, which can be used for further synthetic modifications. diva-portal.org

Table 1: Comparison of Atom Economy in Different Arylation Strategies

| Arylation Strategy | Aryl Group Utilization | Iodoarene Byproduct | Atom Economy Improvement |

| Traditional Arylation | Single aryl group transfer | One equivalent generated | Low |

| Tandem C-H/N-H Arylation | Both aryl groups utilized sequentially | None (captured in situ) | Significant |

| Cascade Diarylation | Simultaneous transfer of both aryl groups | None (iodine retained in product) | High |

Research has also explored the use of cyclic diaryliodonium salts, where the second arylation occurs intramolecularly, leading to the formation of tricyclic compounds. acs.orgresearchgate.net While this is a clever strategy for specific synthetic targets, its broader applicability is limited. acs.org The overarching goal of these methodologies is to minimize waste and maximize the efficiency of aryl group transfer from diaryliodonium reagents. researchgate.net

Implementation in Continuous-Flow Synthesis Protocols

The translation of synthetic methodologies from batch to continuous-flow processing offers numerous advantages, including enhanced safety, scalability, and reduced reaction times. acs.orgncl.ac.uk The synthesis of diaryliodonium salts and their subsequent use in arylation reactions have been successfully adapted to continuous-flow protocols.

A continuous-flow synthesis of diaryliodonium triflates has been developed, allowing for the rapid and scalable production of a wide array of these reagents. acs.org This method can accommodate both electron-rich and electron-deficient arenes, with residence times as short as a few seconds, enabling the preparation of gram-scale quantities in a time-efficient manner. acs.org The improved safety profile of flow chemistry is particularly beneficial when handling the potentially hazardous reagents often used in the synthesis of hypervalent iodine compounds. acs.org

Furthermore, N- and O-arylation reactions using diaryliodonium salts have been implemented in continuous-flow systems. ncl.ac.ukncl.ac.uk This has led to a dramatic reduction in reaction times, from 24 hours in batch to as little as 80 minutes in flow. ncl.ac.uk A notable innovation in this area is the use of a copper coil that serves as both the reactor and the catalyst, facilitating the reaction under milder conditions, even at room temperature. ncl.ac.uk This approach not only accelerates the reaction but also simplifies the experimental setup. The scalability of these flow protocols has been demonstrated by producing multi-gram quantities of arylated products with high yields. ncl.ac.uk

Table 2: Comparison of Batch vs. Continuous-Flow Arylation

| Parameter | Batch Processing | Continuous-Flow Processing |

| Reaction Time | Typically hours (e.g., 24 h) | Significantly reduced (e.g., 80 min) |

| Temperature | Often elevated (e.g., 130 °C) | Can be milder (e.g., Room Temp.) |

| Scalability | Limited | Readily scalable |

| Safety | Higher risk with hazardous reagents | Enhanced safety |

Development of New Zwitterionic Iodonium (B1229267) Reagents

Zwitterionic iodonium compounds, a unique class of hypervalent iodine reagents, have emerged as versatile tools in organic synthesis. thieme-connect.com These species contain both a positive charge on the iodine atom and a negative charge elsewhere in the molecule, leading to unique reactivity. researchgate.net The development of new zwitterionic iodonium reagents, often derived from diaryliodonium salts, has opened up novel synthetic pathways.

One area of significant interest is the use of iodonium ylides, a type of zwitterionic iodonium compound, as carbene precursors. researchgate.net This approach provides a safer alternative to traditional diazo compounds for carbene transfer reactions. researchgate.net For instance, iodonium ylides have been employed in copper-catalyzed [3+3] annulation reactions with pyridinium (B92312) 1,4-zwitterionic thiolates to synthesize 1,4-oxathiin (B13834599) scaffolds. nih.gov The reactivity of the iodonium ylide can be tuned by the nature of the dicarbonyl component from which it is derived. nih.gov

The synthesis of zwitterionic iodonium salts can be achieved through various methods, including the reaction of diaryliodonium salts with appropriate precursors. researchgate.netnih.gov These zwitterionic tectons are being explored for the construction of halogen-bonded porous organic frameworks, where the defined positive and negative sites within the molecule can direct the formation of extended supramolecular architectures. nih.gov The development of these new reagents is not only expanding the scope of hypervalent iodine chemistry but also enabling the creation of novel functional materials. nih.gov

Regioselective Aryne Generation from Ortho-Substituted Diaryliodonium Salts

Diaryliodonium salts bearing a suitable leaving group at the ortho position are effective precursors for the generation of highly reactive aryne intermediates. beilstein-journals.orgresearchgate.net This methodology has provided a powerful tool for the construction of complex molecular architectures through various trapping reactions.

Ortho-trimethylsilyl and ortho-boronic acid-substituted diaryliodonium salts have been identified as efficient aryne precursors. beilstein-journals.org More recently, ortho-trifluoromethanesulfonate (OTf)-substituted diaryliodonium salts have been utilized to generate arynes under mild conditions, which can then participate in cycloaddition reactions. researchgate.net For example, the reaction of these aryne precursors with furans allows for the synthesis of bridged ring compounds. researchgate.net

The utility of this approach has been further demonstrated in cascade reactions, leading to the trifunctionalization of arynes. acs.orgchemrxiv.org For instance, meta-substituted diaryliodonium salts can undergo a cascade of a diva-portal.orgdiva-portal.org-sigmatropic shift and a thia-Fries rearrangement, resulting in the sequential formation of C–N and C–S bonds, along with a para-selective C–C bond formation on the non-aryne aromatic ring. acs.org This strategy enables the rapid construction of densely functionalized diarylamines. acs.orgchemrxiv.org The regioselectivity of these transformations is a key advantage, allowing for the precise installation of multiple substituents in a single operation. acs.org

Table 3: Examples of Ortho-Substituted Diaryliodonium Salts as Aryne Precursors

| Ortho-Substituent | Resulting Reaction | Product Type |

| Trimethylsilyl | Aryne formation and trapping | Varied based on trap |

| Boronic acid | Aryne formation and trapping | Varied based on trap |

| Trifluoromethanesulfonate (OTf) | Aryne formation and cycloaddition | Bridged ring compounds |

| Trifluoromethanesulfonate (OTf) | Cascade 1,2,4'-trifunctionalization | Polysubstituted diarylamines |

Exploring Ligand-Accelerated Reactivity and Catalytic Cycles

The reactivity of diaryliodonium salts in arylation reactions can be significantly enhanced and controlled through the use of transition metal catalysts. mdpi.comresearchgate.net Research in this area has focused on elucidating the underlying catalytic cycles and exploring the role of ligands in accelerating these transformations.

Palladium, copper, and iridium catalysts have been extensively studied for C-H arylation reactions using diaryliodonium salts. mdpi.com In palladium-catalyzed reactions, a Pd(II)/Pd(IV) catalytic cycle is often proposed. mdpi.comresearchgate.net This involves the oxidative addition of the diaryliodonium salt to a Pd(II) center to form a high-valent Pd(IV)-aryl intermediate, which then undergoes reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst. mdpi.com

Similarly, copper-catalyzed arylations are thought to proceed through a Cu(I)/Cu(III) catalytic cycle. mdpi.comnih.gov The active Cu(I) species undergoes oxidative addition with the diaryliodonium salt to generate a Cu(III)-aryl intermediate, which then participates in the bond-forming step. nih.gov The choice of ligand can have a profound impact on the efficiency and selectivity of these catalytic systems.

Recent studies have also explored the merger of transition metal catalysis with photoredox catalysis to accelerate C-H arylation reactions. nih.gov This dual catalytic approach can lead to dramatic rate enhancements, allowing reactions to be performed under exceptionally mild conditions, such as at room temperature. nih.gov The proposed mechanism involves a radical pathway, which stands in contrast to the traditional ionic mechanisms of thermal reactions. nih.gov Understanding these intricate catalytic cycles is crucial for the rational design of more efficient and selective arylation methodologies.

Characterization and Analytical Techniques in Academic Research on Bis 4 Tert Butylphenyl Iodonium

Spectroscopic Methods for Cationic and Anionic Components (e.g., NMR, IR, UV-Vis Spectroscopy)

Spectroscopic methods are fundamental tools for the structural confirmation of "Bis(4-tert-butylphenyl)iodonium iodide".

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the structure of the cation. In ¹H NMR spectroscopy, the protons on the para-substituted aromatic rings typically appear as a set of doublets, characteristic of the A₂B₂ spin system. sacredheart.edu The tert-butyl groups exhibit a sharp singlet in the upfield region of the spectrum. sacredheart.edu ¹³C NMR spectroscopy provides information on the carbon framework, with distinct signals for the quaternary tert-butyl carbons, the methyl carbons, and the aromatic carbons, including the ipso-carbon atom bonded to the iodine.

Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the alkyl groups of the tert-butyl substituents. Aromatic C=C stretching vibrations are also observable. While the iodide anion does not have characteristic IR absorption bands, this technique is useful for confirming the presence of the organic cation.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. In a solvent like acetonitrile (B52724), "Bis(4-tert-butylphenyl)iodonium" cations exhibit strong absorption in the UV region. researchgate.netresearchgate.net For instance, a UV-Vis absorption spectrum of a similar salt, Bis(4-tert-butylphenyl)iodonium 10-camphorsulfonate, in acetonitrile shows a maximum absorption wavelength (λmax) around 202 nm. researchgate.net This absorption is characteristic of the electronic structure of the diaryliodonium cation.

| Spectroscopic Technique | "Bis(4-tert-butylphenyl)iodonium" Cation Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Set of doublets (A₂B₂ system) |

| tert-Butyl Protons | Sharp singlet | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region |

| tert-Butyl Carbons | Signals for quaternary and methyl carbons | |

| IR | Aromatic C-H | Stretching and bending vibrations |

| Alkyl C-H | Stretching and bending vibrations | |

| Aromatic C=C | Stretching vibrations | |

| UV-Vis | Electronic Transitions | Strong absorption in the UV region (e.g., λmax ~202 nm) |

Mass Spectrometry for Molecular Ion and Fragment Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the "Bis(4-tert-butylphenyl)iodonium" cation and for analyzing its fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. researchgate.netresearchgate.net

In LC-MS, the intact cation can be observed, providing confirmation of its molecular mass. The fragmentation of diaryliodonium salts in the mass spectrometer is a subject of academic study. researchgate.net Common fragmentation pathways for the "Bis(4-tert-butylphenyl)iodonium" cation would involve the cleavage of the carbon-iodine bonds. This can lead to the formation of various fragment ions.

Niu et al. utilized GC-MS to identify the photoproducts of bis(4-tert-butylphenyl)iodonium salts, demonstrating the utility of this technique in studying the reactivity of these compounds. researchgate.netresearchgate.net The fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecular ion of the cation is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The stability of the resulting carbocations often dictates the most prominent peaks in the fragmentation pattern. libretexts.org

Typical Fragmentation Pathways:

Homolytic cleavage: This can lead to the formation of a 4-tert-butylphenyl radical and a 4-tert-butylphenyliodonium radical cation.

Heterolytic cleavage: This can result in the formation of a 4-tert-butylphenyl cation and 4-tert-butyliodobenzene.

The analysis of these fragments helps to confirm the connectivity of the atoms within the parent ion. wikipedia.org

X-ray Crystallography for Solid-State Structural Elucidation

For diaryliodonium salts in general, X-ray diffraction studies have confirmed a characteristic T-shaped geometry around the central iodine atom. rsc.orgdiva-portal.org In this arrangement, the two aryl groups and one of the lone pairs of electrons on the iodine atom occupy the equatorial positions of a trigonal bipyramidal structure, while the other lone pair and the counter-anion (in this case, iodide) occupy the apical positions. rsc.org This T-shape is a hallmark of hypervalent iodine(III) compounds. rsc.orgdiva-portal.org The crystal structure also reveals how the cations and anions are packed in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC-DAD)

Chromatographic techniques are essential for assessing the purity of "Bis(4-tert-butylphenyl)iodonium iodide" and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is particularly well-suited for this purpose. researchgate.netnih.gov The HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The DAD detector then records the UV-Vis spectrum of each eluting component, providing both quantitative information (from the peak area) and qualitative information (from the absorption spectrum). This allows for the identification and quantification of the starting material, intermediates, products, and any impurities. The purity of "Bis(4-tert-butylphenyl)iodonium" salts is often reported to be greater than 98% as determined by HPLC. tcichemicals.com

Determination of Enantiomeric Excess in Chiral Product Formation

While "Bis(4-tert-butylphenyl)iodonium iodide" is an achiral molecule, it can be used in reactions that generate chiral products. In such cases, determining the enantiomeric excess (ee) of the product is critical. Chiral diaryliodonium salts have been synthesized and used in metal-free stereoselective arylation reactions. thieme-connect.de

The determination of enantiomeric excess is typically achieved using chiral chromatography, most commonly chiral HPLC. thieme-connect.de In this technique, the stationary phase is chiral and interacts differently with the two enantiomers of the product, leading to their separation. The relative areas of the two peaks in the chromatogram correspond to the ratio of the two enantiomers, from which the enantiomeric excess can be calculated.

For example, in the enantioselective ring-opening of cyclic diaryliodonium salts to form axially chiral biaryls, chiral HPLC is the standard method to determine the ee of the products. nih.govacs.org This analytical technique is indispensable for evaluating the effectiveness of asymmetric catalysts and chiral reagents used in conjunction with diaryliodonium compounds.

Concluding Perspectives and Future Research Directions

Summary of Key Achievements in Bis(4-tert-butylphenyl)iodonium Chemistry

The chemistry of bis(4-tert-butylphenyl)iodonium salts has seen significant advancements, establishing them as versatile and valuable reagents in various fields of chemical science. A primary achievement lies in the development of efficient and scalable one-pot synthetic protocols, making these compounds readily accessible. researchgate.net These methods often utilize readily available starting materials like t-butylbenzene and iodine or iodoarenes, with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in the presence of strong acids like trifluoromethanesulfonic acid. researchgate.net The ability to synthesize a range of these salts with different non-nucleophilic counter-ions (e.g., triflate, hexafluorophosphate (B91526), hexafluoroantimonate) has been crucial for tuning their solubility and reactivity for specific applications.

A major area of achievement is their application as highly efficient photoinitiators for cationic polymerization. researchgate.netacs.org The bis(4-tert-butylphenyl)iodonium cation exhibits excellent properties as a photoacid generator (PAG), where upon UV irradiation, it undergoes photolysis to generate a strong Brønsted acid that initiates polymerization of monomers like epoxides and vinyl ethers. researchgate.net This has found significant industrial applications in UV curing for coatings, adhesives, inks, and in the manufacturing of electronic components and dental materials. researchgate.net The bulky tert-butyl groups enhance the solubility of these salts in organic monomers and polymers, a key advantage over simpler diaryliodonium salts. researchgate.net

Furthermore, bis(4-tert-butylphenyl)iodonium salts have been successfully employed as electrophilic arylating agents in organic synthesis. nih.govbeilstein-journals.org They serve as effective reagents for the formation of carbon-carbon and carbon-heteroatom bonds under mild, often metal-free conditions, positioning them as environmentally benign alternatives to traditional organometallic reagents. nih.govbeilstein-journals.org

Unresolved Challenges and Critical Research Gaps

Despite the progress, several challenges and research gaps remain in the chemistry of bis(4-tert-butylphenyl)iodonium iodide and its related salts. A significant challenge is the atom economy of arylation reactions. researchgate.net In most applications, only one of the two aryl groups is transferred to the substrate, with the other being lost as an iodoarene byproduct. While the development of unsymmetrical diaryliodonium salts with a "dummy" aryl group that is preferentially retained on the iodine atom has addressed this to some extent, the design of truly atom-economical systems remains an active area of research.

The precise mechanism of photolysis and the subsequent initiation steps in photopolymerization are complex and not fully elucidated for all systems. While it is known that both heterolytic and homolytic cleavage pathways can occur, the factors that govern the preferred pathway and the efficiency of acid generation are still under investigation. nih.gov A deeper mechanistic understanding could lead to the design of more efficient and wavelength-specific photoinitiators.

A critical gap exists in the detailed structural characterization of many bis(4-tert-butylphenyl)iodonium salts, including the specific iodide salt. While the general T-shaped geometry of diaryliodonium salts is accepted, specific crystallographic data for many derivatives, which could provide insights into their solid-state reactivity and stability, are lacking. diva-portal.org

Furthermore, the full scope of their reactivity in organic synthesis beyond their role as photoinitiators and simple arylating agents is yet to be explored. Their potential in more complex catalytic cycles and tandem reactions is an area that warrants further investigation.

Prospects for Novel Applications in Materials Science and Organic Synthesis

The future for bis(4-tert-butylphenyl)iodonium salts is promising, with potential for novel applications in both materials science and organic synthesis. In materials science, a key prospect lies in the development of advanced photopolymerization systems. This includes the design of photoinitiators that are sensitive to longer wavelengths of light, such as visible or near-infrared light, which would allow for deeper curing of materials and reduce potential damage to sensitive substrates. researchgate.net The covalent attachment of the bis(4-tert-butylphenyl)iodonium moiety to chromophores that absorb at longer wavelengths is a promising strategy to overcome the limited light absorption of the parent compound above 300 nm. researchgate.net There is also potential for their use in 3D printing and additive manufacturing, where precise spatial and temporal control of polymerization is crucial.

In organic synthesis, the development of catalytic systems where the diaryliodonium salt is regenerated in situ would represent a major advance. diva-portal.org This could lead to highly efficient and sustainable arylation methodologies. The unique reactivity of these salts could also be harnessed for the synthesis of complex molecules and natural products, where traditional methods may fail. The exploration of their use in enantioselective arylations, potentially through the design of chiral diaryliodonium salts or in combination with chiral catalysts, is another exciting avenue.

The application of cyclic diaryliodonium salts has shown promise in providing access to a range of bioactive molecules through efficient dual arylation mechanisms. nih.gov Applying similar principles to acyclic systems like bis(4-tert-butylphenyl)iodonium salts could open up new synthetic pathways.

Directions for Advancing Mechanistic Understanding and Computational Modeling

To unlock the full potential of bis(4-tert-butylphenyl)iodonium chemistry, a deeper mechanistic understanding is essential, and computational modeling will play a pivotal role in this endeavor. Advanced computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of the iodonium (B1229267) salts and the transition states of their reactions. nih.govchemrxiv.org This can help to rationalize and predict their reactivity, including the chemoselectivity in aryl transfer reactions with unsymmetrical diaryliodonium salts.

Detailed kinetic analysis of both the photolytic and thermal reactions of these salts under various conditions is needed to build more accurate reaction models. chemrxiv.org Modern analytical techniques can be employed to detect and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms. For instance, studying the influence of the counter-ion and solvent on the dissociation and reactivity of the iodonium salts can lead to a more quantitative understanding of their behavior in solution. nih.gov

Computational modeling can also be instrumental in the rational design of new diaryliodonium salts with tailored properties. For example, modeling can predict the absorption spectra and photolytic quantum yields of novel photoinitiators, guiding synthetic efforts towards more efficient systems. In the context of organic synthesis, computational studies can help to elucidate the mechanisms of complex arylation reactions and predict the stereochemical outcomes of enantioselective transformations. The synergy between experimental and computational approaches will be crucial for addressing the current challenges and paving the way for future innovations in the field of bis(4-tert-butylphenyl)iodonium chemistry.

Q & A